molecular formula C7H16ClNO B2737669 ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride CAS No. 2567489-89-6

((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride

Cat. No.: B2737669
CAS No.: 2567489-89-6
M. Wt: 165.66
InChI Key: ORPKUPNVXFLMRG-HHQFNNIRSA-N
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Description

((1S,2S)-2-Aminocyclohexyl)methanol hydrochloride is a chiral cyclohexane derivative featuring both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group on adjacent carbons of the cyclohexane ring. The stereochemistry (1S,2S) indicates a cis configuration, where both functional groups occupy the same face of the ring. This compound is typically synthesized as a hydrochloride salt to enhance stability and solubility. Its molecular formula is C₇H₁₆ClNO, with a theoretical molecular weight of 165.66 g/mol (calculated from atomic masses).

The compound is structurally significant in medicinal chemistry, serving as a building block for pharmaceuticals targeting enzymes or receptors requiring chiral recognition. For example, derivatives of 2-aminocyclohexanol are utilized in Syk kinase inhibitors (e.g., PRT062607 hydrochloride) .

Properties

IUPAC Name

[(1S,2S)-2-aminocyclohexyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKUPNVXFLMRG-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-aminocyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to form a fully saturated cyclohexylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed under mild conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or triethylamine (TEA).

Major Products:

    Oxidation: Formation of 2-aminocyclohexanone or 2-aminocyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H15_{15}ClN\O
  • Molecular Weight : 129.20 g/mol
  • CAS Number : 181472-63-9

The compound possesses chiral centers, which are crucial for its biological activity and interactions with various molecular targets. The presence of both an amino and a hydroxyl group allows for versatile chemical reactivity, enabling its use in diverse applications.

Organic Synthesis

((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride serves as an essential building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

  • Reductive Amination : The compound can act as an amine source in the synthesis of amines from carbonyl compounds.
  • Nitro-Mannich Reactions : It can participate in nitro-Mannich reactions to form β-nitroamines with high diastereoselectivity .

Biological Research

In biological research, this compound is used as a precursor for synthesizing biologically active molecules. Its incorporation into peptides and proteins allows researchers to study their structure and function. Specific applications include:

  • Peptide Synthesis : It can be integrated into peptide chains to explore the effects of structural variations on biological activity.
  • Drug Design : Its structural properties make it a candidate for developing new therapeutic agents targeting various diseases.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. Research indicates that it may exhibit:

  • Neuroprotective Effects : Some studies suggest that it could protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.
  • Antidepressant Activity : Preliminary studies show that related compounds may have antidepressant-like effects, modulating neurotransmitter systems .

Industrial Applications

In the industrial sector, this compound is valuable for producing specialty chemicals and intermediates. Its unique properties facilitate the development of new materials and chemical processes.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of this compound:

  • Enzyme Modulation Study : Research demonstrated that this compound could enhance the activity of enzymes involved in metabolic pathways, suggesting its potential as a drug candidate for metabolic disorders.
  • Antidepressant-Like Effects : In animal models, compounds related to this compound showed significant reductions in depressive-like behavior during forced swimming tests (FST) and tail suspension tests (TST), indicating potential antidepressant properties.
  • Cancer Cell Studies : Derivatives of this compound were investigated for their ability to inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting specific signaling pathways associated with tumor growth.

Summary Table of Biological Activities

Activity TypeDescription
Enzyme ModulationEnhances activity of metabolic enzymes
Antidepressant EffectsReduces depressive-like behavior in animal models
Cancer InhibitionInhibits growth of non-small cell lung cancer cells

Mechanism of Action

The mechanism of action of ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Structural Features
((1S,2S)-2-Aminocyclohexyl)methanol HCl C₇H₁₆ClNO 165.66 (theoretical) 1445962-29-7 Not reported Cis hydroxymethyl and amino groups
cis-2-Aminocyclohexanol HCl C₆H₁₃NO·HCl 151.63 6936-47-6 186–190 Cis amino and hydroxyl groups
trans-2-Aminocyclohexanol HCl C₆H₁₃NO·HCl 151.63 5456-63-3 172–175 Trans amino and hydroxyl groups
(1S,2R)-2-Methylcyclohexanamine HCl C₇H₁₆ClN 149.66 79389-39-2 Not reported Methyl substituent, amino group
PRT062607 HCl (Syk inhibitor) C₂₃H₂₄ClN₇O₂ 482.94 1415559-00-3 Not reported Complex triazole and carboxamide groups

Key Observations :

  • Steric and Electronic Effects : The hydroxymethyl group in the target compound increases polarity compared to methyl or unsubstituted analogs (e.g., 2-methylcyclohexanamine HCl), enhancing solubility in polar solvents like water or DMSO .
  • Stereochemical Influence: The cis configuration in the target compound and cis-2-aminocyclohexanol HCl results in higher melting points (186–190°C for the latter) compared to trans isomers (172–175°C) . This trend suggests tighter crystal packing in cis configurations.
  • Synthetic Accessibility: cis-2-Aminocyclohexanol HCl is priced at JPY 85,600/g, significantly higher than the trans isomer (JPY 11,400/g), reflecting challenges in stereoselective synthesis .

Pharmacological Relevance

  • Building Block Utility: The 2-aminocyclohexyl moiety is a critical scaffold in drug design. For instance, PRT062607 HCl incorporates a (1R,2S)-2-aminocyclohexyl group to inhibit Syk kinase, a target in autoimmune diseases .
  • Bioproperty Modulation: Substituents like hydroxymethyl (target compound) vs. methyl () alter logP values, impacting membrane permeability.

Biological Activity

((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Formula : C7_7H16_{16}ClNO
  • Molecular Weight : 165.66 g/mol
  • IUPAC Name : this compound

The compound features both an amino group and a hydroxyl group, allowing it to participate in various chemical reactions and biological interactions. Its dual functionality makes it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects.

Biological Applications

  • Precursor for Biologically Active Molecules :
    • This compound serves as a precursor in synthesizing various peptides and proteins, which are crucial for studying their structure and function .
  • Medicinal Chemistry :
    • It has potential applications in developing pharmaceutical agents with therapeutic effects, particularly in the fields of neuropharmacology and cancer research .
  • Research Studies :
    • Research indicates that derivatives of this compound exhibit significant bioactivity, including antibacterial and antiviral properties .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound and its derivatives. Below are key findings from recent research:

StudyFindings
Study 1 Investigated the synthesis of carbocyclic nucleoside analogs containing this compound, revealing its potential as an antiviral agent .
Study 2 Explored the incorporation of ((1S*,2S*)-2-aminocyclohexyl)methanol into peptide structures, demonstrating enhanced binding affinities to target receptors .
Study 3 Analyzed the pharmacological properties of related compounds, indicating promising results in receptor antagonism and enzyme inhibition .

Q & A

Q. What safety precautions are essential when handling this compound?

  • Exposure Control : Use fume hoods, nitrile gloves, and safety goggles.
  • Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H302 (harmful if swallowed) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency protocols should follow GHS guidelines .

Q. Which analytical techniques are used for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
  • Chiral Chromatography : Polysaccharide-based columns to resolve stereoisomers.
  • NMR : ¹H and ¹³C NMR to confirm stereochemistry and detect impurities (<0.5% threshold) .

Advanced Research Questions

Q. How is stereochemical control achieved during synthesis, and what are the challenges?

Stereoselectivity is governed by:

  • Catalytic Asymmetric Epoxidation : Chiral catalysts like Jacobsen’s Mn(III)-salen complexes yield enantiomerically enriched epoxides.
  • Ring-Opening Dynamics : Steric effects dictate trans-diamine formation; bulky protecting groups (e.g., Boc) improve selectivity .
    Challenges include minimizing racemization during amination (optimized via low-temperature reactions) and resolving diastereomers using chiral HPLC .

Q. What role does this compound play in drug discovery, particularly as a kinase inhibitor intermediate?

It serves as a key chiral building block for Syk inhibitors (e.g., PRT062607 hydrochloride). The cyclohexylmethanol moiety enhances binding affinity to Syk’s ATP pocket, as demonstrated in IC50 assays (<10 nM). Modifications to the amine group (e.g., triazole derivatives) improve pharmacokinetic profiles .

Q. How can conflicting data on synthetic yields be resolved?

Discrepancies in yields (e.g., 60% vs. 85%) often arise from:

  • Reaction Scale : Smaller scales (<1 mmol) favor higher yields due to better mixing.
  • Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates.
    Statistical analysis (e.g., ANOVA) of reaction parameters (temperature, solvent polarity) can identify critical variables .

Q. What advanced computational methods predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Assess transition-state energies for epoxidation and amination steps.
  • Molecular Dynamics (MD) : Simulate solvent effects on stereoselectivity.
    Tools like Gaussian and Schrödinger Suite are validated against experimental data (R² > 0.9) .

Q. How is the compound’s environmental impact assessed?

  • Ecotoxicity Studies : Daphnia magna assays (48h LC50 > 100 mg/L) indicate low acute toxicity.
  • Biodegradation : OECD 301F tests show <20% degradation in 28 days, suggesting persistence .

Q. What strategies improve catalytic efficiency in large-scale synthesis?

  • Flow Chemistry : Continuous reactors reduce reaction times (from 24h to 2h) and improve heat management.
  • Immobilized Catalysts : Silica-supported chiral ligands enable recycling (5 cycles with <5% activity loss) .

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